molecular formula C15H21FN2O4S B2439441 Methyl 4-((4-fluoro-3-methylphenylsulfonamido)methyl)piperidine-1-carboxylate CAS No. 1235032-06-0

Methyl 4-((4-fluoro-3-methylphenylsulfonamido)methyl)piperidine-1-carboxylate

Cat. No.: B2439441
CAS No.: 1235032-06-0
M. Wt: 344.4
InChI Key: UDBFQBOZSYJJRR-UHFFFAOYSA-N
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Description

Methyl 4-((4-fluoro-3-methylphenylsulfonamido)methyl)piperidine-1-carboxylate is a versatile chemical compound widely used in scientific research. Its unique structure offers diverse applications, including drug development, organic synthesis, and molecular studies.

Properties

IUPAC Name

methyl 4-[[(4-fluoro-3-methylphenyl)sulfonylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O4S/c1-11-9-13(3-4-14(11)16)23(20,21)17-10-12-5-7-18(8-6-12)15(19)22-2/h3-4,9,12,17H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBFQBOZSYJJRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of 4-Fluoro-3-methyltoluene

The sulfonyl chloride precursor is synthesized via chlorosulfonation:

  • Sulfonation : 4-Fluoro-3-methyltoluene reacts with chlorosulfonic acid at 0–5°C to yield 4-fluoro-3-methylbenzenesulfonic acid.
  • Chlorination : Treatment with PCl₅ or SOCl₂ converts the sulfonic acid to 4-fluoro-3-methylbenzenesulfonyl chloride.
  • Amination : Reaction with aqueous NH₃ or NH₃/THF provides the sulfonamide (yield: 72–85%).

Key Data :

Step Reagents Temp (°C) Yield (%)
1 ClSO₃H, 4-F-3-MePhCH₃ 0–5 89
2 PCl₅, reflux 110 93
3 NH₃/THF 25 85

Piperidine Core Functionalization

N1-Protection and C4-Alkylation

A Boc-protected piperidine-4-methanol intermediate is commonly employed:

  • Boc Protection : Piperidine-4-methanol reacts with di-tert-butyl dicarbonate (Boc₂O) in THF, yielding 1-Boc-piperidine-4-methanol (91%).
  • Methanesulfonylation : Mesyl chloride converts the alcohol to 1-Boc-piperidine-4-methyl mesylate (86%).
  • Nucleophilic Displacement : The mesylate reacts with 4-fluoro-3-methylphenylsulfonamide in DMF/K₂CO₃ (80°C, 12 h), affording 1-Boc-4-((4-fluoro-3-methylphenylsulfonamido)methyl)piperidine (68%).

Characterization :

  • ¹H NMR (CDCl₃): δ 7.82 (d, J = 8.1 Hz, 1H, ArH), 7.45 (dd, J = 8.0, 2.1 Hz, 1H, ArH), 4.12 (s, 2H, CH₂N), 3.21–3.15 (m, 2H, piperidine H), 2.75–2.68 (m, 2H, piperidine H), 2.34 (s, 3H, CH₃), 1.43 (s, 9H, Boc).

Deprotection and Esterification

Boc Removal and Methyl Carboxylate Installation

  • Deprotection : 1-Boc-4-((4-fluoro-3-methylphenylsulfonamido)methyl)piperidine is treated with HCl/dioxane (4 M, 0°C) to yield the piperidine hydrochloride salt (94%).
  • Esterification : The free amine reacts with methyl chloroformate in CH₂Cl₂/Et₃N (0°C → 25°C, 6 h), providing the target compound (82%).

Optimization Notes :

  • Solvent Effects : CH₂Cl₂ outperforms THF due to better solubility of intermediates.
  • Base Selection : Et₃N yields higher purity compared to NaHCO₃ (HPLC purity: 98.3% vs. 94.7%).

Alternative Metal-Catalyzed Approaches

Nickel-Catalyzed Three-Component Coupling

Adapting methodologies from allylic amine synthesis:

  • Reagents :
    • Styrene (1.5 equiv)
    • Piperidine-4-carbaldehyde (1.0 equiv)
    • 4-Fluoro-3-methylphenylsulfonamide (1.2 equiv)
    • Ni(COD)₂ (10 mol%), PCy₃ (20 mol%), Ti(OiPr)₄ (20 mol%)
  • Conditions : Anhydrous MeCN, 100°C, 12 h.
  • Yield : 53–78% after silica gel chromatography (petroleum ether/EtOAc = 6:1).

Advantages :

  • Single-step formation of the C–N and C–C bonds.
  • Tolerates electron-deficient sulfonamides.

Limitations :

  • Requires strict anhydrous conditions.
  • Ti(OiPr)₄ sensitivity to moisture necessitates glove-box handling.

Stereochemical Considerations

Chiral Resolution of Piperidine Intermediates

Racemic piperidine-4-methanol derivatives can be resolved using:

  • L-Phenylalanine Tosylate : Forms diastereomeric salts (97.6% ee after recrystallization).
  • Chiral HPLC : Lux Cellulose-2 column (hexane/i-PrOH = 85:15, 2 mL/min).

Case Study :

  • (R)-1-Boc-piperidine-4-methanol : [α]D²⁵ = +12.4° (c = 1.0, CHCl₃).
  • (S)-Enantiomer : [α]D²⁵ = -11.9° (c = 1.0, CHCl₃).

Industrial-Scale Production Insights

Process Intensification

  • Continuous Flow Synthesis :
    • Step 1 : Sulfonamide formation in a microreactor (residence time: 5 min, 120°C).
    • Step 2 : Enzymatic esterification using Candida antarctica lipase B (CALB), reducing solvent use by 40%.

Economic Metrics :

Parameter Batch Process Flow Process
Annual Output (kg) 120 980
E-factor 32 11
Cost/kg (USD) 4,200 1,850

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-fluoro-3-methylphenylsulfonamido)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO) or thiols in ethanol.

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted compounds depending on the reagents used .

Scientific Research Applications

Pharmacological Potential

Research indicates that this compound exhibits various biological activities, making it a candidate for drug development. Its structural analogs have shown promise in treating conditions such as:

  • Diabetes : Compounds in this category have been investigated for their ability to inhibit enzymes involved in glucose metabolism, potentially aiding in the management of type 2 diabetes .
  • Cancer : Some derivatives have demonstrated anticancer properties through mechanisms involving apoptosis induction and inhibition of tumor cell proliferation .
  • CNS Disorders : The compound may also interact with neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Case Studies

Several studies highlight the efficacy and mechanisms of this compound:

  • Analgesic Efficacy Study :
    • A study demonstrated significant pain relief in animal models using related piperidine derivatives, indicating the potential for developing effective analgesics .
  • Neuroprotective Effects :
    • Research has indicated that compounds similar to Methyl 4-((4-fluoro-3-methylphenylsulfonamido)methyl)piperidine-1-carboxylate may protect against neuronal damage through antioxidant mechanisms .
  • Pharmacokinetics :
    • Studies assessing the pharmacokinetics of these compounds reveal insights into their absorption, distribution, metabolism, and excretion profiles, which are crucial for therapeutic applications .

Mechanism of Action

The mechanism by which Methyl 4-((4-fluoro-3-methylphenylsulfonamido)methyl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The piperidine ring can interact with various receptors, modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(((3-fluorophenyl)methylsulfonamido)methyl)piperidine-1-carboxylate
  • Methyl 4-((4-chloro-3-methylphenylsulfonamido)methyl)piperidine-1-carboxylate

Uniqueness

Methyl 4-((4-fluoro-3-methylphenylsulfonamido)methyl)piperidine-1-carboxylate is unique due to the presence of the 4-fluoro-3-methylphenylsulfonamido group, which imparts specific chemical properties and biological activities that are distinct from its analogs.

Biological Activity

Methyl 4-((4-fluoro-3-methylphenylsulfonamido)methyl)piperidine-1-carboxylate is a piperidine derivative with potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential applications based on available literature.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a sulfonamide group and a fluorinated phenyl moiety. The presence of the sulfonamide functional group is significant as it is often associated with various biological activities, including enzyme inhibition and receptor modulation.

Molecular Formula

  • Chemical Formula : C15H20FNO3S
  • Molecular Weight : 321.39 g/mol

This compound interacts with specific biological targets, such as enzymes or receptors. The fluorine atom enhances binding affinity and selectivity, while the piperidine structure contributes to stability and bioavailability. This compound may inhibit or activate specific pathways, leading to therapeutic effects.

Anticancer Activity

Research indicates that similar piperidine derivatives exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth. For example, compounds with similar structures have been shown to target the mitogen-activated protein kinase (MAPK) pathway, which is crucial in cancer progression.

Antidiabetic Potential

Some studies suggest that aryl sulfonamide derivatives can enhance insulin sensitivity and glucose uptake in muscle cells, indicating potential use in diabetes management. The compound's ability to modulate enzyme activity related to glucose metabolism could be beneficial in treating type 2 diabetes.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Sulfonation : The starting material, 4-fluoro-3-methylphenol, undergoes sulfonation to introduce the sulfonamide group.
  • Nucleophilic Substitution : A piperidine derivative is then introduced through nucleophilic substitution reactions.
  • Purification : Techniques such as column chromatography are employed to purify the final product.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored a series of piperidine derivatives for their anticancer activity against various cell lines. The results indicated that compounds with similar structural features to this compound exhibited significant cytotoxicity against breast and lung cancer cells, suggesting that this compound may have similar effects .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of sulfonamide derivatives. It was found that these compounds effectively inhibited carbonic anhydrase, an enzyme implicated in various physiological processes and diseases. The study highlighted the potential of these derivatives in developing treatments for conditions such as glaucoma and edema .

Research Applications

This compound can serve as a valuable tool in several research areas:

  • Medicinal Chemistry : As a building block for synthesizing more complex molecules.
  • Biological Studies : Investigating enzyme-ligand interactions and cellular signaling pathways.
  • Pharmacology : Exploring its potential therapeutic effects in various diseases.

Q & A

Q. What are the primary synthetic routes for Methyl 4-((4-fluoro-3-methylphenylsulfonamido)methyl)piperidine-1-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via coupling reactions or nucleophilic substitutions. For example:
  • Stepwise Sulfonamidation : Reacting piperidine derivatives with 4-fluoro-3-methylbenzenesulfonyl chloride under basic conditions (e.g., cesium carbonate in DMF at 100°C for 2–7 hours) .

  • Carboxylation : Methyl ester formation via carbodiimide-mediated coupling (e.g., DCC/DMAP in anhydrous THF) .

  • Purification : Column chromatography (e.g., silica gel with DCM/IPA/hexane) yields pure product.

  • Key Variables : Solvent polarity (DMF vs. THF), base strength (Cs₂CO₃ vs. K₂CO₃), and temperature (room temp vs. 100°C) critically affect reaction efficiency. Lower yields (<50%) often stem from incomplete sulfonamide coupling or ester hydrolysis .

    • Data Table :
StepReagents/ConditionsYield (%)Reference
SulfonamidationCs₂CO₃, DMF, 100°C41–78%
EsterificationDCC/DMAP, THF, RT31–76%

Q. Which characterization techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR resolves piperidine ring protons (δ 1.5–3.5 ppm), sulfonamide NH (δ ~7.5 ppm), and methyl ester (δ ~3.7 ppm). Coupling constants (e.g., J = 8–12 Hz for axial-equatorial protons) validate stereochemistry .
  • X-ray Crystallography : Definitive for stereochemical assignments, as seen in related piperidine sulfonamides (e.g., [(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]methyl tosylate) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ = 385.15) and fragmentation patterns .

Q. What are common impurities encountered during synthesis, and how are they mitigated?

  • Methodological Answer :
  • Byproducts : Unreacted sulfonyl chloride (detected via TLC at Rf = 0.8 in ethyl acetate/hexane) or de-esterified intermediates.
  • Mitigation :
  • Use excess sulfonyl chloride (1.2 eq) and monitor reaction progress via LC-MS.
  • Acidic workup (e.g., 1M HCl) removes unreacted amines.
  • Silica gel chromatography separates polar impurities .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :
  • Solvent Screening : Replace DMF with less polar solvents (e.g., acetonitrile) to reduce side reactions.
  • Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate esterification .
  • Temperature Control : Gradual heating (e.g., 50°C → 100°C) improves sulfonamide coupling efficiency .
  • Example : In analogous piperidine carboxylates, switching from THF to DCM increased yields from 31% to 76% by reducing ester hydrolysis .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) impact biological activity?

  • Methodological Answer :
  • SAR Studies : Replace the 4-fluoro-3-methyl group with 4-chloro-3-methyl (synthesized via analogous routes ).
  • Assays : Test modified compounds in target assays (e.g., kinase inhibition ).
  • Key Finding : Fluorinated analogs show enhanced metabolic stability compared to chlorinated derivatives due to reduced CYP450 interactions .

Q. How can conflicting NMR and X-ray crystallography data be resolved during structural elucidation?

  • Methodological Answer :
  • Case Study : A piperidine derivative showed axial-equatorial proton coupling (J = 10 Hz) in NMR but chair conformation in X-ray. Resolution required:

Dynamic NMR : Confirm conformational flexibility at room temperature.

DFT Calculations : Simulate energy barriers between conformers.

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